REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([NH2:7])[CH2:3][CH2:2]1.F[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:15]([O-:17])=[O:16].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[N+:15]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[NH:7][CH:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)([O-:17])=[O:16] |f:2.3.4|
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Name
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|
Quantity
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0.75 g
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Type
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reactant
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Smiles
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O1CCC(CC1)N
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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FC1=C(C=CC=C1)[N+](=O)[O-]
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Name
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|
Quantity
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2.94 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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2 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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135 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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volatiles were removed in vacuo
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Type
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CUSTOM
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Details
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The resulting residue was partitioned between EtOAc and water
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Type
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EXTRACTION
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Details
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The aqueous phase was further extracted with EtOAc (×2)
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Type
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WASH
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Details
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the combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
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product
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Smiles
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[N+](=O)([O-])C1=C(C=CC=C1)NC1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |